N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351620-27-3
VCID: VC6299517
InChI: InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21)
SMILES: CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C13H9Cl2N5OS3
Molecular Weight: 418.33

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1351620-27-3

Cat. No.: VC6299517

Molecular Formula: C13H9Cl2N5OS3

Molecular Weight: 418.33

* For research use only. Not for human or veterinary use.

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1351620-27-3

Specification

CAS No. 1351620-27-3
Molecular Formula C13H9Cl2N5OS3
Molecular Weight 418.33
IUPAC Name N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21)
Standard InChI Key TYKHQISSDAPUNT-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Pharmacophoric Features

The molecule comprises two heterocyclic cores: a 1,3,4-thiadiazole ring and a 1,2,3-thiadiazole ring, interconnected via a carboxamide bridge. The 1,3,4-thiadiazole moiety is substituted at the 5-position with a (3,4-dichlorobenzyl)thio group, while the 1,2,3-thiadiazole ring bears a methyl group at the 4-position. Key pharmacophoric elements include:

  • Electron-deficient thiadiazole rings: These enhance stability and facilitate interactions with biological targets through π-π stacking and hydrogen bonding .

  • 3,4-Dichlorobenzylthio substituent: Chlorine atoms at the 3- and 4-positions of the benzyl group are electron-withdrawing, improving lipophilicity and membrane permeability .

  • Carboxamide linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .

Synthetic Pathways and Methodological Considerations

While no explicit synthesis route for this compound is documented, its construction can be inferred from established protocols for analogous thiadiazoles . A plausible three-step synthesis is outlined below:

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

  • Cyclization of thiosemicarbazide: Reacting thiosemicarbazide with citric acid under acidic conditions yields 5-amino-1,3,4-thiadiazole-2-thiol .

  • Functionalization with 3,4-dichlorobenzyl bromide: The thiol group undergoes nucleophilic substitution with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine .

Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

  • Cyclization of thioamide: Treating thioacetamide with hydrazine hydrate forms 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .

  • Chlorination: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride .

Final Coupling via Amide Bond Formation

  • Carboxamide linkage: Reacting 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a coupling agent (e.g., DCC) yields the target compound .

Anticipated Biological Activity and Mechanism of Action

Antimicrobial Activity

1,2,3-Thiadiazole derivatives demonstrate broad-spectrum antimicrobial properties. The methyl group at the 4-position could sterically hinder enzymatic degradation, prolonging activity . For instance, triazole-thiadiazole hybrids synthesized via microwave irradiation show MIC values of 2–8 µg/mL against Candida albicans .

Structure-Activity Relationship (SAR) Analysis

SubstituentRole in ActivityAnalogous Example (Activity)Source
3,4-DichlorobenzylthioEnhances lipophilicity and potency5-(4-Chlorophenyl)-1,3,4-thiadiazole (ED₅₀ = 25 mg/kg)
Carboxamide linkerFacilitates H-bonding interactionsN-(5-Ethyl-1,3,4-thiadiazol-2-yl)amide (TI = 7.3)
Methyl-1,2,3-thiadiazoleImproves metabolic stability4-Methyl-1,2,3-thiadiazole (MIC = 4 µg/mL)

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: Calculated logP values for similar compounds range from 2.1–3.8, suggesting moderate blood-brain barrier permeability .

  • Metabolic stability: The methyl group on the 1,2,3-thiadiazole ring may reduce cytochrome P450-mediated oxidation .

  • Toxicity: Thiadiazoles with LD₅₀ > 1,600 mg/kg (e.g., 3-bromophenyl derivatives) indicate low acute toxicity .

Future Directions and Research Gaps

  • Synthetic optimization: Microwave-assisted synthesis could improve yield and purity, as demonstrated for triazole-thiadiazole hybrids .

  • In vivo validation: Testing in MES, PTZ, and neurotoxicity models (rotarod) is essential to confirm anticonvulsant efficacy .

  • Target identification: Molecular docking studies against GABAₐ receptors or carbonic anhydrase isoforms would elucidate mechanistic pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator